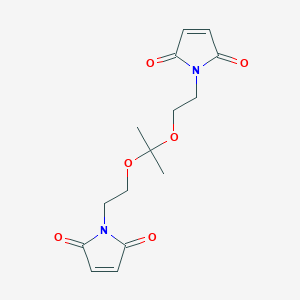
N-Formylcytisine
Descripción general
Descripción
Mecanismo De Acción
La N-Formilcitisina ejerce sus efectos interactuando con los receptores nicotínicos de acetilcolina en el sistema nervioso . Esta interacción conduce a la modulación de la liberación de neurotransmisores, lo que resulta en sus propiedades neuroactivas y relajantes musculares . El mecanismo de acción del compuesto es similar al de la nicotina, lo que lo convierte en un posible candidato para las terapias para dejar de fumar .
Análisis Bioquímico
Biochemical Properties
It has been found that N-Formylcytisine displays significant inhibitory effects on prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play key roles in inflammation and pain.
Cellular Effects
This compound has been found to have significant inhibitory effects on prostaglandin synthesis . Prostaglandins are involved in a variety of cellular processes, including inflammation, pain sensation, and the regulation of hormones that control blood flow and clotting. By inhibiting prostaglandin synthesis, this compound could potentially influence these cellular processes.
Molecular Mechanism
Its inhibitory effects on prostaglandin synthesis suggest that it may interact with the enzymes involved in this process .
Metabolic Pathways
Its inhibitory effects on prostaglandin synthesis suggest that it may interact with the enzymes involved in this pathway .
Métodos De Preparación
La N-Formilcitisina se puede sintetizar a través de la N-formilación de la citisina. Un método común consiste en hacer reaccionar la citisina con anhídrido fórmico . La reacción generalmente tiene lugar en condiciones básicas no acuosas, lo que permite la extracción selectiva de N-Formilcitisina . Los métodos de producción industrial a menudo implican la extracción de alcaloides quinolizidínicos de fuentes vegetales como Spartium junceum .
Análisis De Reacciones Químicas
La N-Formilcitisina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio, lo que lleva a la formación de óxido de N-formilcitisina.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de derivados de N-formilcitisina reducidos.
Aplicaciones Científicas De Investigación
La N-Formilcitisina tiene varias aplicaciones de investigación científica:
Comparación Con Compuestos Similares
La N-Formilcitisina es similar a otros alcaloides quinolizidínicos como:
N-Metilcitisina: Este compuesto es otro derivado de la citisina, que difiere por la presencia de un grupo metilo en lugar de un grupo formilo.
La N-Formilcitisina se destaca por su exclusivo grupo formilo, que puede contribuir a su mayor actividad biológica y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQRXYBKKZUSR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967487 | |
| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53007-06-0, 881022-37-3 | |
| Record name | N-Formylcytisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53007-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formylcytisine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYLCYTISINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant species are known to contain (-)-N-Formylcytisine?
A1: (-)-N-Formylcytisine has been identified in various plant species, including Sophora franchetiana [], Euchresta japonica [], Genista tenera [], Maackia amurensis [], Thermopsis lanceolata [], Gonocytisus pterocladus [], Platycelphium vöense [], and Teline maderensis [].
Q2: Can you elaborate on the isolation and purification techniques employed for (-)-N-Formylcytisine?
A2: Researchers have successfully isolated (-)-N-Formylcytisine using various chromatographic techniques. For instance, pH-zone-refining counter-current chromatography proved effective in separating (-)-N-Formylcytisine from other quinolyridine alkaloids in Thermopsis lanceolata seeds []. Additionally, conventional counter-current chromatography with a flow-rate changing strategy was also utilized for its isolation [].
Q3: What is the structural characterization of (-)-N-Formylcytisine?
A3: While the provided abstracts do not delve into the specific spectroscopic data for (-)-N-Formylcytisine, they highlight the use of techniques like IR, NMR, and MS for structural elucidation of this compound and related alkaloids [, , , , , ]. The structure of (-)-N-Formylcytisine is confirmed through comparison with reference compounds and spectral databases []. Further studies have focused on the synthesis and conformational analysis of (-)-N-Formylcytisine, providing insights into its three-dimensional structure and potential influence on its biological activity [, ].
Q4: What analytical methods are commonly used for the detection and quantification of (-)-N-Formylcytisine?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing (-)-N-Formylcytisine in plant extracts [, , , , ]. High-performance liquid chromatography (HPLC) has also been successfully used to determine the content of (-)-N-Formylcytisine and related compounds in Thermopsis lanceolata [].
Q5: Are there any studies on the potential antiviral activity of (-)-N-Formylcytisine?
A5: While the provided abstracts don't directly investigate the antiviral properties of (-)-N-Formylcytisine itself, they highlight the antiviral potential of related alkaloids and extracts from plants containing this compound. For example, alkaloids from Genista tinctoria, including (-)-N-Formylcytisine, demonstrated inhibitory activity against the influenza A (H1N1)pdm09 virus []. Additionally, research on Thermopsis schischkinii alkaloids, a species known to contain similar alkaloids, also explored activity against influenza A(H1N1)pdm09 virus [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide](/img/structure/B56732.png)










![2-chloro-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B56760.png)


